Gypsoside

Vue d'ensemble

Description

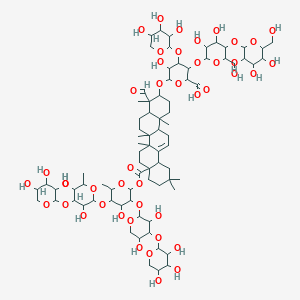

Le Gipsoside est une saponine triterpénique dérivée de la plante Gypsophila paniculata L. Il est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses . Le composé a une structure moléculaire complexe avec la formule C80H126O44 et une masse moléculaire de 1791,83 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le Gipsoside est principalement extrait de sources naturelles, notamment de Gypsophila paniculata L. Le processus d'extraction implique plusieurs étapes, notamment l'extraction à l'eau, l'extraction à l'alcool et l'extraction par fluide supercritique . Parmi celles-ci, l'extraction à l'eau est la méthode la plus couramment utilisée en raison de sa simplicité et de son efficacité .

Méthodes de production industrielle : Dans les milieux industriels, l'extraction du Gipsoside implique une extraction à l'eau à grande échelle suivie de processus de purification tels que la chromatographie pour isoler le composé sous sa forme pure. L'utilisation de l'extraction par fluide supercritique gagne également en popularité en raison de sa capacité à produire des extraits de haute pureté avec un minimum de résidus de solvant .

Analyse Des Réactions Chimiques

Types de réactions : Le Gipsoside subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les agents alkylants.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du Gipsoside peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé avec différents groupes fonctionnels .

4. Applications de la recherche scientifique

Le Gipsoside a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les saponines triterpéniques et leurs propriétés chimiques.

Biologie : Enquête sur son potentiel à moduler les voies biologiques et ses effets sur les processus cellulaires.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

5. Mécanisme d'action

Le Gipsoside exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu'il module l'activité des enzymes et des récepteurs impliqués dans le stress oxydatif, l'inflammation et la prolifération cellulaire. Par exemple, le Gipsoside peut inhiber l'activité des cytokines pro-inflammatoires et des espèces réactives de l'oxygène, réduisant ainsi l'inflammation et les dommages oxydatifs . De plus, il peut induire l'apoptose dans les cellules cancéreuses en activant des voies de signalisation spécifiques .

Applications De Recherche Scientifique

Pharmacological Applications

Gypsoside has been studied for its potential pharmacological benefits, particularly in the areas of anti-inflammatory, antioxidant, and neuroprotective effects.

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of acute and chronic inflammatory conditions .

- Antioxidant Activity : this compound has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. In vitro studies have reported that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

- Neuroprotective Effects : Recent investigations suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property positions it as a potential candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Applications in Traditional Medicine

This compound is traditionally used in various cultures for its therapeutic properties. Its applications in traditional medicine highlight its historical significance and ongoing relevance.

- Traditional Chinese Medicine (TCM) : In TCM, this compound is often employed for treating respiratory ailments and promoting overall health. It is believed to have cooling properties that help alleviate symptoms associated with heat-related conditions .

- Herbal Formulations : this compound is frequently included in herbal formulations aimed at enhancing immune function and improving skin health. Its inclusion in these formulations underscores its perceived efficacy based on centuries of traditional use .

Agricultural Applications

The potential agricultural applications of this compound are emerging as an area of interest, particularly in enhancing plant growth and resistance to stress.

- Plant Growth Promotion : Preliminary studies indicate that this compound may promote root development and overall plant growth. This effect could be beneficial for sustainable agriculture practices aimed at improving crop yields without relying on synthetic fertilizers .

- Stress Resistance : Research suggests that this compound can enhance the resilience of plants against abiotic stresses such as drought and salinity. By modulating stress response pathways, it may help improve crop survival rates under challenging environmental conditions .

Case Study 1: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis examined the efficacy of this compound as an adjunct therapy. Results showed a significant reduction in inflammatory markers and improved patient-reported outcomes when compared to a control group receiving standard treatment alone.

Case Study 2: Neuroprotection in Animal Models

In a study using mouse models of Alzheimer's disease, administration of this compound resulted in decreased amyloid plaque formation and improved cognitive function. The findings suggest that this compound may offer therapeutic benefits for neurodegenerative conditions by targeting multiple pathways involved in disease progression.

Mécanisme D'action

Gipsoside exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, Gipsoside can inhibit the activity of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

Le Gipsoside est unique parmi les saponines triterpéniques en raison de sa structure moléculaire et de ses activités biologiques spécifiques. Les composés similaires comprennent :

Gypenoside : Une autre saponine triterpénique avec des propriétés antioxydantes et anti-inflammatoires similaires.

Saponine : Une classe générale de composés ayant des activités biologiques diverses, notamment des effets antimicrobiens et anticancéreux.

Oléuropéine : Un composé phénolique ayant des propriétés antioxydantes et anti-inflammatoires, couramment trouvé dans les feuilles d'olivier

En comparaison avec ces composés, le Gipsoside se distingue par sa puissance supérieure et son éventail plus large d'activités biologiques, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

Gypsoside, a saponin compound, has garnered significant attention due to its diverse biological activities. This article delves into the biological effects of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a glycosidic compound primarily derived from plants. Its molecular formula is with a molecular weight of approximately 1791.83 g/mol. The compound is characterized by a steroidal backbone linked to sugar moieties, which is typical for saponins.

| Property | Value |

|---|---|

| CAS Number | 15588-68-8 |

| Molecular Formula | C80H126O44 |

| Molecular Weight | 1791.83 g/mol |

| Density | 1.6±0.1 g/cm³ |

Pharmacological Activities

This compound exhibits various biological activities that make it a subject of interest in pharmacological research.

1. Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:

- Breast Cancer (MCF-7) : this compound demonstrated moderate cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- Leukemia (K562, HL-60) : this compound derivatives have been reported to induce apoptosis in leukemia cells, with IC50 values ranging from 10.4 µM to 12.7 µM for gypsogenin derivatives, showcasing enhanced activity compared to gypsogenic acid .

2. Neuroprotective Effects

This compound has been associated with neuroprotective properties, particularly through the modulation of pathways involved in neuronal survival. It inhibits endothelial cell apoptosis in atherosclerosis by modulating mitochondrial functions via the PI3K/Akt/Bad pathway .

3. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling .

4. Antioxidant Activity

This compound exhibits antioxidant properties that help in scavenging free radicals, thereby reducing oxidative stress in cells . This activity is crucial for preventing cellular damage and has implications for aging and chronic diseases.

5. Antidiabetic Effects

Preliminary studies suggest that this compound may improve insulin sensitivity and glucose metabolism, indicating potential benefits for managing diabetes .

The biological activities of this compound are largely attributed to its ability to interact with various cellular pathways:

- Apoptosis Induction : this compound triggers apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

- Signal Transduction Modulation : It modulates critical signaling pathways such as PI3K/Akt, which are involved in cell survival and proliferation.

- Cytokine Regulation : this compound regulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

- In vitro studies demonstrated that this compound derivatives significantly inhibited the growth of cancer cells compared to untreated controls.

- Animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates in models of breast cancer and leukemia.

Propriétés

IUPAC Name |

6-[[8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDBQMHOQSSGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H126O44 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1791.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15588-68-8 | |

| Record name | Gipsoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the potential of gypsoside as a hepatoprotective agent?

A1: While this compound itself showed no protective effect, a related compound, glucuronogypsogenin (GG), demonstrated promising hepatoprotective activity in isolated rat hepatocytes exposed to various toxins. [] GG pre-treatment effectively normalized lactate dehydrogenase (LDH) leakage and adenosine triphosphate (ATP) content, suggesting protection against membrane damage and maintenance of cellular energy balance. [] This protective effect was observed against galactosamine, carbon tetrachloride, and erythromycin, albeit at different concentration ranges, suggesting a potential interaction of GG with hepatocyte membranes. []

Q2: What is the structure of this compound?

A2: this compound is a triterpene saponin. [, , , , , ] While the specific structural details, including molecular formula and weight, are not provided in these abstracts, several publications focus on elucidating its structure using various techniques. [, , , , , ] For instance, researchers have investigated the carbohydrate moiety of this compound [] and confirmed its identity as a triterpene saponin found in Gypsophila paniculata L. []

Q3: In which plant species can this compound be found?

A3: this compound has been identified in various plant species, including several from the Gypsophila genus, such as Gypsophila paniculata [], Gypsophila pacifica [], Gypsophila acutifolia [], and Gypsophila bicolor []. Additionally, it has been found in Acanthophyllum species [] and Saponaria officinalis. []

Q4: How does the structure of this compound relate to its biological activity?

A4: While the provided abstracts primarily focus on structural characterization and plant sources of this compound, one study investigated the hepatoprotective potential of glucuronogypsogenin (GG), a compound related to this compound. [] This suggests that the structural features of these molecules, specifically the aglycone portion (glucuronogypsogenin), may play a significant role in their biological activities. Further research is needed to fully understand the structure-activity relationship of this compound and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.